molecular formula C18H27NO4 B5853005 ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate

ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate

Cat. No. B5853005
M. Wt: 321.4 g/mol
InChI Key: BSJRIUHGJJTIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1973 and has been studied for its potential use in scientific research.

Mechanism of Action

Ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate may also interact with other serotonin receptors and modulate the activity of other neurotransmitters in the brain.
Biochemical and Physiological Effects:
ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate has been shown to induce a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce hyperthermia in rats. It may also have anxiogenic effects and alter cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate may have potential as a tool for studying the role of serotonin in the brain. However, its use in laboratory experiments is limited by its psychoactive effects and potential for abuse. It may also have toxic effects in high doses.

Future Directions

There are several potential future directions for research on ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. It may also have potential as a tool for studying the role of serotonin in the brain and the development of new treatments for neurological and psychiatric disorders. Further research is needed to fully understand the effects of ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate and its potential applications in scientific research.

Synthesis Methods

The synthesis of ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with nitroethane to form 1-(2,4-dimethoxy-3-methylphenyl)-2-nitropropene. This intermediate is then reduced to 1-(2,4-dimethoxy-3-methylphenyl)-2-amino-propane, which is subsequently reacted with ethyl chloroformate to form ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors and may have potential as a tool for studying the role of serotonin in the brain.

properties

IUPAC Name

ethyl 1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-5-23-18(20)14-8-10-19(11-9-14)12-15-6-7-16(21-3)13(2)17(15)22-4/h6-7,14H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJRIUHGJJTIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidine-4-carboxylate

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